Carbonimidic acid, dimethyl ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

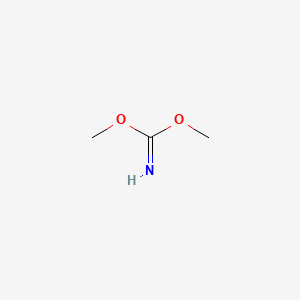

Carbonimidic acid, dimethyl ester, also known as Dimethyl carbonimidate, is a chemical compound with the molecular formula C3H7NO2 . It has an average mass of 89.093 Da and a monoisotopic mass of 89.047676 Da . It is also known by other names such as Dimethyl imidocarbonate and Carbonimidic acid dimethyl ester .

Synthesis Analysis

The synthesis of an ester can be accomplished in several ways. In one method, esterification occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid . Other synthetic pathways to esters also exist. For example, acid chlorides react with alcohols to yield an ester and hydrochloric acid .Molecular Structure Analysis

The molecular structure of this compound consists of a carbonyl group flanked by two alkoxy groups . The general structure of these carbonates is R−O−C(=O)−O−R’ .Chemical Reactions Analysis

Esters, including this compound, typically undergo reactions such as hydrolysis, which is the splitting with water . This reaction can be catalyzed by either an acid or a base . Acidic hydrolysis is simply the reverse of esterification, where the ester is heated with a large excess of water containing a strong-acid catalyst .Physical And Chemical Properties Analysis

This compound has a molecular weight of 90.0779 . Esters are neutral compounds, unlike the acids from which they are formed . In typical reactions, the alkoxy (OR′) group of an ester is replaced by another group .Mechanism of Action

Future Directions

Research into the synthesis of esters, including Carbonimidic acid, dimethyl ester, is an important topic in organic chemistry . The development of versatile synthetic methods of ester is still an ongoing research topic . The base-promoted direct amidation of unactivated esters is among the most useful reactions for amide bond formation in contemporary organic chemistry . The intensive research in this area has led to the development of a number of new methods to achieve this transformation .

properties

CAS RN |

6263-27-0 |

|---|---|

Molecular Formula |

C3H7NO2 |

Molecular Weight |

89.09 g/mol |

IUPAC Name |

dimethoxymethanimine |

InChI |

InChI=1S/C3H7NO2/c1-5-3(4)6-2/h4H,1-2H3 |

InChI Key |

RLNQDHZLQAMXEC-UHFFFAOYSA-N |

SMILES |

COC(=N)OC |

Canonical SMILES |

COC(=N)OC |

Other CAS RN |

6263-27-0 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9,9'-Spirobi[9H-fluorene]-3,3',6,6'-tetramine](/img/structure/B3192347.png)

![2,3-Dihydro-1H-benzo[f]isoindole](/img/structure/B3192384.png)

![Benzo[b]thiophene-3-ol, 4-bromo-](/img/structure/B3192409.png)